REACTION_CXSMILES
|
[CH3:1][Li].[C:3]([C:6]1[CH:7]=[N:8][CH:9]=[CH:10][CH:11]=1)(=[O:5])[CH3:4]>C(OCC)C.C1COCC1>[N:8]1[CH:9]=[CH:10][CH:11]=[C:6]([C:3]([OH:5])([CH3:1])[CH3:4])[CH:7]=1
|
Name
|
|
Quantity
|
14 mL
|
Type
|
reactant
|
Smiles
|
C[Li]
|
Name
|
|
Quantity
|
2.2 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C=1C=NC=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
chromatography, on elution with ether-petrol-triethylamine 30:10:1
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CC(=CC=C1)C(C)(C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.26 g | |
YIELD: PERCENTYIELD | 46% | |
YIELD: CALCULATEDPERCENTYIELD | 45.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |